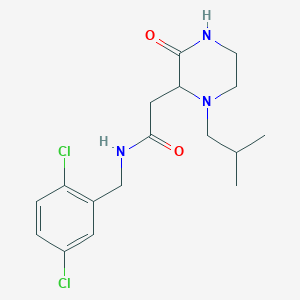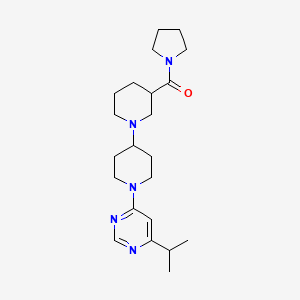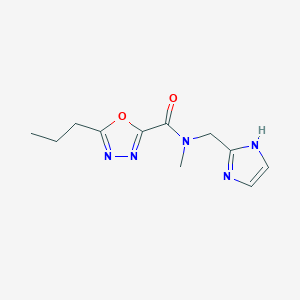
N-(2,5-dichlorobenzyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorobenzyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide, commonly known as DIBOA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DIBOA belongs to the class of benzylamides, and its chemical formula is C18H23Cl2N3O2.
Wirkmechanismus
The mechanism of action of DIBOA is not fully understood. However, it has been reported to inhibit the activity of EGFR, which is a key regulator of cell growth and proliferation. DIBOA has been shown to bind to the ATP-binding site of EGFR, leading to the inhibition of its activity. This results in the inhibition of downstream signaling pathways, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects:
DIBOA has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DIBOA has also been reported to inhibit the growth and migration of cancer cells by targeting the EGFR pathway. Additionally, DIBOA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DIBOA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been shown to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer treatment. However, DIBOA has some limitations for lab experiments. It has been reported to have low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects.
Zukünftige Richtungen
There are several future directions for the study of DIBOA. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for cancer treatment. Finally, studies are needed to investigate its potential use in other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of DIBOA involves the reaction of 2,5-dichlorobenzyl chloride with 1-isobutyl-3-oxo-2-piperazinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain DIBOA. This method has been reported to yield high purity DIBOA with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
DIBOA has been extensively studied for its potential use in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including leukemia, breast, colon, and lung cancer cells. DIBOA has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DIBOA has been shown to inhibit the growth and migration of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway.
Eigenschaften
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c1-11(2)10-22-6-5-20-17(24)15(22)8-16(23)21-9-12-7-13(18)3-4-14(12)19/h3-4,7,11,15H,5-6,8-10H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPCWSAMITENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NCC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)

![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)